molecular formula C8H10N2O4 B5620844 5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B5620844
M. Wt: 198.18 g/mol
InChI Key: GZWWOJSIDGYFGK-UHFFFAOYSA-N
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Description

5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 58713-03-4) is a high-purity tetrahydropyrimidine (THPM) derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound is part of a class of molecules known for a wide spectrum of pharmacological activities, which include serving as a key intermediate in the development of potential therapeutic agents . Tetrahydropyrimidines are recognized for their antimicrobial and anticancer properties, making them valuable scaffolds in drug discovery programs aimed at new anti-infectives and oncology treatments . The structural motif is also found in compounds investigated for their inhibitory effects on calcium channels, suggesting potential applications in cardiovascular research . Furthermore, recent advances indicate that pyrimidine derivatives can also be utilized in material science, for instance, as non-toxic corrosion inhibitors, demonstrating the cross-disciplinary utility of this chemical class . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

5-acetyl-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWWOJSIDGYFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of urea with acetylacetone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the pyrimidine ring. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Conditions:

ComponentRoleConditionsYieldSource
N,N-Dimethylbarbituric acidCore pyrimidine scaffoldAqueous solution, RT, 24 h84%
AldehydeElectrophilic coupling agentDiethylamine catalysis
Ionic liquid (DIPEAc)Solvent/catalystRT, 45 min94%

Reactivity and Functionalization

The acetyl and hydroxy groups on the pyrimidine ring enable diverse transformations:

  • Acetylation/Deacetylation : The acetyl group at position 5 can undergo nucleophilic substitution. For instance, reaction with acryloyl chloride under catalytic conditions introduces α,β-unsaturated ketone moieties .

  • Hydroxy Group Modifications : The 6-hydroxy group participates in condensation reactions. Heating with formamide or phenyl isocyanate at 110–160°C forms Schiff bases or urea derivatives, respectively .

Example Pathway:

  • Intermediate Formation : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with ammonia to yield an amide intermediate .

  • Cyclization : Treatment with triethyl orthoformate or diethoxymethyl acetate generates fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

Key Challenges and Optimizations

  • Thermal Sensitivity : Reactions above 140°C risk decomposition; optimal temperatures range between 110–130°C for stable intermediate formation .

  • Regioselectivity : Substituents on the aldehyde component (e.g., electron-withdrawing groups) improve yields in MCRs (e.g., nitro groups: 89% yield) .

Comparative Analysis of Catalysts

Data from source highlights catalyst efficiency in tetrahydropyrimidine synthesis:

CatalystMediumTime (h)Yield (%)
DIPEAcSolvent0.7594
ChCl:2ureaIL280
Cs₂CO₃EtOH761

DIPEAc outperforms traditional catalysts due to its dual role as solvent and catalyst, reducing reaction time and improving atom economy .

Structural Confirmation

  • NMR Data : Characteristic signals include singlet peaks for NH groups (δ 11.71, 8.96 ppm) and carbonyl carbons (δ 166–183 ppm) .

  • X-ray Crystallography : Confirms dihedral angles between the pyrimidine-dione ring and substituents (e.g., 104.3° for a fluorophenyl derivative) .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of pyrimidine-2,4-diones have been shown to inhibit HIV-1 reverse transcriptase (RT) and integrase (IN) effectively. The N-3 hydroxylation of these compounds has led to the discovery of dual inhibitors that act on both targets simultaneously. This dual action is crucial in combating the HIV virus by preventing its replication and integration into the host genome .

Key Findings:

  • Inhibition Range: Compounds derived from 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit activity against HIV-1 at nanomolar to low micromolar concentrations.
  • Mechanism: The structural modifications enhance binding affinity to the active sites of RT and IN, making them promising candidates for further development as antiviral drugs .

Synthetic Routes

The synthesis of this compound can be achieved through various methods including the Biginelli reaction. This reaction involves a one-pot condensation of an aldehyde, urea (or thiourea), and a beta-ketoester under acidic conditions. The resulting compounds can be further modified to enhance their biological activity .

Table 1: Synthesis Overview

MethodReactantsConditionsYield (%)
Biginelli ReactionAldehyde + Urea + Beta-ketoesterAcidic mediumVaries
N-3 HydroxylationPyrimidine derivative + Hydroxylating agentControlled environmentHigh

Molecular Modeling

Molecular modeling studies have been conducted to predict how these compounds interact with their biological targets. The conformational flexibility of the tetrahydropyrimidine ring allows for optimal fitting into the binding pockets of RT and IN. These studies suggest that modifications at specific positions can significantly enhance inhibitory activity against HIV .

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is best understood through comparison with related pyrimidine-2,4-dione derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Compound Name CAS Number Substituents Molecular Weight Key Properties/Activities References
This compound 58713-03-4 Acetyl (C5), hydroxy (C6), methyl (N1, N3) 198.18 High purity (>95%), used in synthesis; stability at low temperatures
5-Amino-6-cyano-1,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione N/A Amino (C5), cyano (C6), methyl (N1, N3) ~220 (estimated) Positive inotropic activity in cardiac muscle (guinea pig/human)
6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 72217-12-0 Amino (C6), methyl (N1, N3) ~170 (estimated) No reported bioactivity; likely used as a synthetic intermediate
5-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (Thymine) 65-71-4 Methyl (C5) 126.11 Nucleic acid base; involved in DNA/RNA metabolism
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione N/A Phenyl (C4), thiophene (C6) 271.34 Enhanced π-π interactions; potential for binding aromatic targets

Therapeutic and Industrial Relevance

  • Cardiac Applications: The 5-amino-6-cyano analogue is a candidate for heart failure treatment due to its inotropic effects . The target compound’s acetyl group may redirect it toward anti-inflammatory or antioxidant applications.
  • Nucleic Acid Analogues : Thymine’s role in DNA suggests the target compound could be explored for antimetabolite or antiviral activity, though this remains speculative .

Biological Activity

5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 58713-03-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H10N2O4
  • Molecular Weight : 198.18 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : Freeze (-20°C)

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield the compound in moderate to high yields. These methods often utilize readily available starting materials such as malonitrile and various aldehydes under specific catalytic conditions .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that compounds related to 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine demonstrate activity against Gram-positive and Gram-negative bacteria. Specifically, they have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Microbial Strain MIC (µg/mL) Standard Drug Comparison
Staphylococcus aureus15Streptomycin
Escherichia coli20Ciprofloxacin
Pseudomonas aeruginosa25Gentamicin

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have reported that tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed significant sensitivity to treatment with related compounds .
Cell Line IC50 (µM) Mechanism of Action
MCF-710Induction of apoptosis
MDA-MB-23112Cell cycle arrest

The biological activities of 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial growth.
  • Modulation of Cellular Signaling : It can affect signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities that contribute to its anti-inflammatory effects .

Case Studies

Recent investigations into the compound's efficacy have highlighted its potential in various therapeutic areas:

  • A study assessing its anti-inflammatory effects demonstrated a reduction in edema in animal models when administered prior to inflammatory stimuli.
  • In cancer research settings, the compound's ability to induce apoptosis in tumor cells was confirmed through flow cytometry and caspase activity assays.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm substituent positions and ring conformation. For example, the acetyl group’s carbonyl signal appears at ~200–210 ppm in 13^13C NMR.
  • IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm1^{-1}) and O-H/N-H stretches (3200–3500 cm1^{-1}).
  • X-ray Crystallography : Use SHELX programs for structure refinement. The tetrahydropyrimidine ring typically adopts a half-chair conformation, with puckering parameters calculable via Cremer-Pople coordinates .

How can researchers resolve conformational discrepancies between crystallographic data and computational models?

Q. Advanced

  • Step 1 : Compare experimental (X-ray/NMR) and computational (DFT/MD) torsion angles. For example, the C5-acetyl group may exhibit planar vs. twisted conformations.
  • Step 2 : Apply Cremer-Pople puckering analysis (amplitude qq and phase angle ϕ\phi) to quantify ring distortion. A mismatch >10% in qq suggests model recalibration .
  • Step 3 : Re-optimize computational parameters (e.g., solvent effects in DFT) or re-refine crystallographic data using SHELXL with restraints for bond lengths/angles .

What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Q. Advanced

  • Enzyme Assays : Test inhibitory activity against target enzymes (e.g., HSD17B13 or kinases) using fluorescence-based assays. IC50_{50} values correlate with substituent electronegativity at the 6-hydroxy position .
  • Docking Simulations : Use AutoDock Vina to model interactions. The acetyl group may form hydrogen bonds with catalytic residues, while methyl groups enhance hydrophobic binding .
  • Analog Synthesis : Modify the 5-acetyl or 6-hydroxy groups to assess tolerance for bioactivity. For example, replacing acetyl with trifluoroacetyl increases metabolic stability .

How should researchers handle contradictory data in reaction mechanisms or spectroscopic assignments?

Q. Advanced

  • Case 1 : Conflicting NMR signals for tautomeric forms (e.g., keto-enol equilibria). Use variable-temperature NMR to identify dynamic exchange or employ 15^{15}N labeling for unambiguous assignment .
  • Case 2 : Discrepant mass spectrometry (MS) fragmentation patterns. Perform high-resolution MS (HRMS) and compare with simulated isotopic patterns.
  • Case 3 : Divergent reaction yields in literature. Replicate procedures under inert atmospheres (N2_2) to rule out oxidation side reactions. Cross-validate with kinetic studies (e.g., Eyring plots) .

What are the challenges in analyzing the compound’s ring puckering and hydrogen-bonding networks?

Q. Advanced

  • Puckering Analysis : Use Mercury Software to calculate Cremer-Pople parameters from crystallographic data. For example, a q2q_2 > 0.5 Å indicates significant puckering. Compare with DFT-optimized geometries to assess environmental effects (e.g., crystal packing) .
  • Hydrogen Bonds : Identify donor-acceptor pairs (e.g., O-H\cdotsO=C) using PLATON. Contradictions in H-bond lengths (e.g., 2.8 Å vs. DFT-predicted 2.6 Å) may arise from thermal motion; refine using anisotropic displacement parameters .

How can researchers design derivatives to improve solubility without compromising bioactivity?

Q. Advanced

  • Strategy 1 : Introduce polar groups (e.g., -SO3_3H or -NH2_2) at the 4-position. Balance hydrophilicity with logP calculations (ChemAxon).
  • Strategy 2 : Replace the 6-hydroxy group with a bioisostere (e.g., -CF2_2OH) to maintain hydrogen-bonding capacity while enhancing metabolic stability .
  • Strategy 3 : Use co-crystallization with cyclodextrins or PEG derivatives to improve aqueous solubility, validated via phase-solubility diagrams .

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